molecular formula C27H25ClN4O2 B4081417 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone

Cat. No. B4081417
M. Wt: 473.0 g/mol
InChI Key: OYTFWTGHHTVDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phthalazinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone can inhibit the production of pro-inflammatory cytokines and reduce the activity of various enzymes involved in inflammation. It has also been found to exhibit analgesic effects by modulating pain signaling pathways in the body. Additionally, it has shown potential anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for research on 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone. One potential area of focus is its potential as a therapeutic agent for various inflammatory and pain-related conditions. Another area of interest is its potential anti-tumor activity and its possible use in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets for its biological effects.

Scientific Research Applications

2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-(4-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c28-22-12-10-21(11-13-22)26-23-8-4-5-9-24(23)27(34)32(29-26)19-25(33)31-16-14-30(15-17-31)18-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFWTGHHTVDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-(4-chlorophenyl)phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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